molecular formula C10H14N4 B1290104 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1017689-87-0

5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1290104
CAS No.: 1017689-87-0
M. Wt: 190.25 g/mol
InChI Key: ZATPDPONLXJIHL-UHFFFAOYSA-N
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Description

5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile is 2,2-dialkylglycine decarboxylase . This enzyme plays a crucial role in the decarboxylation of dialkylglycines, which are involved in various metabolic pathways.

Mode of Action

The compound interacts with its target through a process known as molecular docking . This involves the compound fitting into the active site of the enzyme, similar to a key fitting into a lock. The interaction between the compound and its target results in changes to the enzyme’s activity, which can affect the metabolic pathways it is involved in .

Biochemical Pathways

Given its target, it is likely that it impacts pathways involving the metabolism of dialkylglycines .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with 2,2-dialkylglycine decarboxylase. By interacting with this enzyme, the compound can influence various metabolic processes, potentially leading to observable effects at the cellular level .

Biochemical Analysis

Biochemical Properties

5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in the synthesis of pyrazole derivatives, which are known for their antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . This compound can also alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of pyrazole derivatives . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within different cellular compartments can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with other biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclization of appropriate linear compounds. For instance, the reaction of cyclopentanone with hydrazine hydrate forms the intermediate, which then undergoes further reactions with malononitrile and methyl iodide to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles like alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Comparison: While these compounds share a similar pyrazole core, the presence of different substituents (e.g., cyclopentyl, phenyl, difluorophenyl) imparts unique properties to each compound. For instance, the cyclopentyl group in 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile may enhance its lipophilicity and membrane permeability, potentially leading to better biological activity compared to its analogs .

Properties

IUPAC Name

5-amino-3-cyclopentyl-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-14-10(12)8(6-11)9(13-14)7-4-2-3-5-7/h7H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATPDPONLXJIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2CCCC2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624607
Record name 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017689-87-0
Record name 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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